3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation can be achieved using appropriate alkylating agents such as methyl iodide in the presence of a base.
Synthesis of the Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving amines and appropriate carbonyl compounds.
Attachment of the Thiophene Moiety: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or a thiophene stannane.
Final Coupling to Form the Target Compound: The final step involves coupling the pyrazole, piperidine, and thiophene intermediates using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.
Major Products
Oxidation: Oxidized derivatives of the methoxy and thiophene groups.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines or alcohols.
Substitution: Substituted derivatives at the piperidine ring, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, 3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the methoxy and thiophene groups.
3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Similar but without the piperidine and thiophene moieties.
N-(4-piperidinylmethyl)-1H-pyrazole-4-carboxamide: Similar but lacks the methoxy and thiophene groups.
Uniqueness
The uniqueness of 3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, methyl, piperidine, and thiophene groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-20-12-15(17(19-20)23-2)16(22)18-10-13-5-7-21(8-6-13)11-14-4-3-9-24-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXHOSOYJGRUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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